molecular formula C7H10O2 B8587545 2-(2-Hydroxyethyl)cyclopent-2-en-1-one CAS No. 52418-94-7

2-(2-Hydroxyethyl)cyclopent-2-en-1-one

Cat. No. B8587545
CAS RN: 52418-94-7
M. Wt: 126.15 g/mol
InChI Key: KYPSXNJMGRMAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04343949

Procedure details

Chromium trioxide (0.6 mol) is added to a stirring solution of (1.2 mol) of anhydrous pyridine in 1500 ml. of anhydrous methylene chloride cooled in an ice bath. The deep red suspension is stirred for 15 minutes at 0° C. and 45 minutes at ambient temperature. A solution of 01.5 mol of 2-(2-hydroxyethyl)-cyclopent-2-en-1-one (Example 897) in 50 ml. of methylene chloride is added, all at once, to the suspension. A black terry deposit is formed immediately. After stirring the mixture for 25 minutes at ambient temperature, the methylene chloride is decanted from the tarry precipitate which is then triturated several times with ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
0.6 mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[OH:7][CH2:8][CH2:9][C:10]1[C:11](=[O:15])[CH2:12][CH2:13][CH:14]=1>[O-2].[O-2].[O-2].[Cr+6].C(Cl)Cl>[CH:8]([CH2:9][C:10]1[C:11](=[O:15])[CH2:12][CH2:13][CH:14]=1)=[O:7] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=1C(CCC1)=O
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.6 mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The deep red suspension is stirred for 15 minutes at 0° C. and 45 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A black terry deposit is formed immediately
STIRRING
Type
STIRRING
Details
After stirring the mixture for 25 minutes at ambient temperature
Duration
25 min
CUSTOM
Type
CUSTOM
Details
the methylene chloride is decanted from the tarry precipitate which
CUSTOM
Type
CUSTOM
Details
is then triturated several times with ether

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(=O)CC=1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.